1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one is an organic compound that features a nitrophenyl group and a phenylethylamine moiety
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde with (1S)-1-phenylethylamine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives and substituted phenyl compounds .
Scientific Research Applications
1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The phenylethylamine moiety may interact with receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one include:
1-(3-Nitrophenyl)ethanol: This compound features a nitrophenyl group and an ethanol moiety, differing in the functional group attached to the phenyl ring.
1-(4-Amino-3-nitrophenyl)ethan-1-one: This compound has an amino group in addition to the nitro group, leading to different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
920804-23-5 |
---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2-[[(1S)-1-phenylethyl]amino]ethanone |
InChI |
InChI=1S/C16H16N2O3/c1-12(13-5-3-2-4-6-13)17-11-16(19)14-7-9-15(10-8-14)18(20)21/h2-10,12,17H,11H2,1H3/t12-/m0/s1 |
InChI Key |
FHSMWAKGJJWTAV-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.